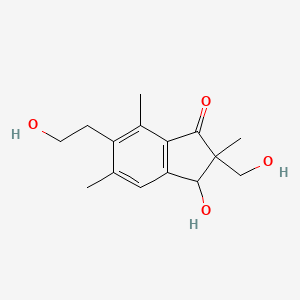

(10R,11R)-Pterosin L

Description

Structure

3D Structure

Properties

CAS No. |

41411-04-5 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |

InChI |

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3 |

InChI Key |

OOAFRMHKOSBPID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO |

melting_point |

134 - 135 °C |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Source Organism Methodologies for 10r,11r Pterosin L

Strategies for Extraction from Biological Matrices

The initial step in isolating (10R,11R)-Pterosin L involves its extraction from the source organism, typically the whole plant or aerial parts of ferns. The choice of solvent and extraction method is critical for efficiently recovering the compound from the complex plant matrix.

Cold solvent extraction is a common method used to minimize the degradation of thermolabile compounds. Fresh, whole plants, such as Hypolepis punctata, are macerated and extracted multiple times with solvents like methanol (B129727) (MeOH) at room temperature. google.com Similarly, the aerial parts of Pteris cretica have been extracted using 70% ethanol (B145695). mdpi.com The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Following initial extraction, a liquid-liquid partitioning strategy is employed to separate compounds based on their polarity. The crude methanol extract is often first partitioned between n-hexane and water to remove nonpolar constituents like fats and waxes. google.com The aqueous fraction, containing the more polar compounds including pterosins, is then further partitioned against a solvent of intermediate polarity, most commonly ethyl acetate (B1210297) (EtOAc). google.comnih.govmdpi.com The Pterosin L, along with other related pterosins, is typically concentrated in the ethyl acetate fraction. google.comnih.gov In some procedures, n-butanol is also used as a partitioning solvent. mdpi.com

Modern extraction techniques such as ultrasound-assisted extraction (UAE) have been optimized for related compounds from ferns and offer a more efficient alternative to conventional methods by reducing extraction time and solvent consumption. googleapis.com

Table 1: Summary of Extraction Strategies for Pterosin L and Related Compounds

| Source Organism | Plant Part Used | Extraction Solvent | Method | Partitioning Solvent(s) | Reference |

|---|---|---|---|---|---|

| Hypolepis punctata | Fresh whole plant | Methanol (MeOH) | Room temperature maceration | n-Hexane, Ethyl Acetate (EtOAc) | google.com |

| Pteris cretica | Aerial parts | 70% Ethanol | Maceration | Petroleum ether, Dichloromethane, EtOAc, n-Butanol | mdpi.com |

| Pteris ensiformis | Whole plant | Not specified | Not specified | Ethyl Acetate (EtOAc) | nih.govmdpi.com |

| Pteridium revolutum | Fresh whole plant | Methanol (MeOH) | Room temperature maceration | Dichloromethane | google.com |

Chromatographic Purification Techniques for Pterosin L

Due to the chemical complexity of the crude plant extract, a combination of different chromatographic techniques is required to isolate this compound to a high degree of purity.

The purification process often begins with column chromatography (CC) over various stationary phases. The ethyl acetate fraction is typically subjected to an initial separation on a porous polystyrene gel, such as Diaion HP-20, eluting with a gradient of water to methanol. google.com This step separates compounds into several fractions based on polarity.

Further purification is achieved using size-exclusion chromatography, frequently with Sephadex LH-20 as the stationary phase and an alcohol like ethanol or methanol as the eluent. google.com This technique separates molecules based on their size.

Subsequent steps involve repeated cycles of both normal-phase and reversed-phase chromatography. Normal-phase chromatography on silica (B1680970) gel columns with solvent systems like n-hexane-ethyl acetate or dichloromethane-methanol is a standard procedure. google.commdpi.com For reversed-phase separation, octadecylsilyl (ODS) or MCI gel columns are used with acetonitrile-water or methanol-water gradients. google.com High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is often employed as the final step to yield the pure compound. google.comgoogleapis.com Throughout the process, fractions are monitored by thin-layer chromatography (TLC) to guide the separation. mdpi.com

One detailed example involved purifying (2R,3R)-Pterosin L (179 mg) from the n-hexane-EtOAc fraction of Pteridium revolutum extract using a sequence of silica gel column chromatography (n-hexane-EtOAc, 1:2) followed by ODS gel column chromatography (CH₃CN-H₂O, 20:80 to 30:70). google.com

Table 2: Chromatographic Techniques Used in the Purification of Pterosin L

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Eluent) | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography (CC) | Diaion HP-20 | H₂O-MeOH gradient | Initial fractionation of crude extract | google.com |

| Size-Exclusion Chromatography | Sephadex LH-20 | Ethanol or Methanol | Separation by molecular size | google.com |

| Normal-Phase CC | Silica Gel | n-Hexane-EtOAc or CH₂Cl₂-MeOH gradients | Fine separation based on polarity | google.commdpi.com |

| Reversed-Phase CC | ODS (C18) Gel or MCI Gel | CH₃CN-H₂O or H₂O-MeOH gradients | Fine separation of polar compounds | google.com |

| High-Performance Liquid Chromatography (HPLC) | Silica or ODS | Various (e.g., n-hexane-EtOAc) | Final purification | google.comgoogleapis.com |

Microorganism Cultivation and Isolation Optimization for Pterosin L Production

Currently, this compound is obtained exclusively by extraction from plant sources, primarily ferns. google.comresearchgate.netmdpi.com There are no published reports on the isolation of this compound from microbial cultures, either from naturally occurring or genetically engineered microorganisms.

However, the microbial production of terpenoids, the broad class of compounds to which pterosins belong, is a well-established field. frontiersin.org Industrial microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are commonly engineered as cellular factories for producing complex natural products. frontiersin.org This strategy of metabolic engineering involves identifying the biosynthetic genes responsible for producing the compound in the native organism (the fern) and transferring them into a microbial host. frontiersin.org

The production of Pterosin L in a microbial host would first require the complete elucidation of its biosynthetic pathway in ferns. Once the necessary enzymes are identified, their corresponding genes could be assembled in a suitable host like yeast. The host's native metabolism would also likely require engineering to increase the supply of precursor molecules, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), to enhance final product yield. frontiersin.org While this approach holds future promise for a sustainable and scalable supply of Pterosin L, it remains a theoretical possibility pending further research into fern genomics and biosynthesis.

Additionally, some studies note that fungal endophytes residing within ferns produce a variety of bioactive compounds, representing another potential but as yet unexplored avenue for discovering microbial sources of pterosins. omicsonline.org

Characterization of Natural Source Habitats and Ecological Relevance

The organisms known to produce this compound and its stereoisomers are predominantly ferns from the Pteridaceae and Dennstaedtiaceae families. google.commdpi.com These plants occupy a diverse range of habitats worldwide.

Bracken fern (Pteridium aquilinum), a well-known source of various pterosins, is a cosmopolitan species found globally except in polar and desert extremes. neist.res.in It is highly adaptable and thrives as a pioneer species in a variety of environments, including open hillsides, forest clearings, burned areas, and abandoned pastures. omicsonline.org It typically prefers mild, moist climates with ample light and grows well in deep, well-drained, acidic soils. omicsonline.org Other source genera, such as Pteris, are widespread in tropical and subtropical regions of the world. researchgate.netplantaedb.com Specific collection sites mentioned in the literature include mountainous regions in Taiwan. google.com

Ecologically, pterosins are believed to function as secondary metabolites that play a role in the plant's defense mechanisms. Their presence is linked to the allelopathic nature of ferns like bracken. omicsonline.org Allelopathy is the process by which an organism produces biochemicals that influence the growth and survival of other organisms. Pterosins can be released from the fern's roots into the soil, where they can inhibit the germination and growth of competing plant species, contributing to the invasive success of bracken. omicsonline.org The high concentration of these and other compounds, such as the related toxin ptaquiloside (B1252988) which can degrade to Pterosin B in the environment, forms a potent chemical defense against herbivores and competing flora. omicsonline.orgresearchgate.net

Table 3: Natural Source Organisms of Pterosin L and Their Habitats

| Organism | Family | Common Habitat | Geographic Distribution | Reference |

|---|---|---|---|---|

| Pteridium aquilinum (Bracken Fern) | Dennstaedtiaceae | Open hillsides, forest clearings, pastures, acidic soils | Cosmopolitan (worldwide) | omicsonline.orgneist.res.in |

| Pteris cretica | Pteridaceae | Tropical and subtropical regions | Widespread in tropics/subtropics | mdpi.com |

| Hypolepis punctata | Dennstaedtiaceae | Mountainous regions | Asia (e.g., Taiwan) | google.com |

| Pteridium revolutum | Dennstaedtiaceae | Mountainous regions | Asia (e.g., Taiwan) | google.com |

| Pteris ensiformis | Pteridaceae | Tropical and subtropical regions | Asia (e.g., Taiwan) | nih.govmdpi.com |

| Ficus benjamina | Moraceae | Tropical and subtropical regions | Asia, Australia | ajol.info |

Biological Activities of 10r,11r Pterosin L

In-vitro and in-vivo studies

Studies on (2R,3R)-Pterosin L and its derivatives have primarily focused on their cytotoxic effects against cancer cell lines. A compound identified as 13-hydroxy-2(R),3(R)-pterosin L, whose published structure appears identical to standard (2R,3R)-Pterosin L, demonstrated notable cytotoxicity against the HCT-116 human colon cancer cell line. nih.gov While direct studies on (2R,3R)-Pterosin L are limited, its glycoside, (2R,3R)-pterosin L 3-O-β-D-glucopyranoside, has shown potent and selective activity against HL-60 human leukemia cells. wikipedia.org This suggests that the aglycone, (2R,3R)-Pterosin L, is a key pharmacophore.

| Compound | Cell Line | Activity Type | Measurement (IC₅₀) | Reference |

| (2R,3R)-Pterosin L* | HCT-116 (Colon Cancer) | Cytotoxicity | 15.8 µM | nih.gov |

| (2R,3R)-Pterosin L 3-O-β-D-glucopyranoside | HL-60 (Leukemia) | Cytotoxicity | 3.7 µg/mL | wikipedia.org |

Note: Reported in the source as 13-hydroxy-2(R),3(R)-pterosin L, but the depicted structure corresponds to (2R,3R)-Pterosin L. nih.gov

Mechanism of Action

The precise mechanism of action for (2R,3R)-Pterosin L has not been fully elucidated. However, studies on the broader pterosin class provide significant insights. The parent compound of the carcinogen ptaquiloside (B1252988), the dienone intermediate, is known to be a potent DNA alkylating agent, which accounts for its toxicity. researchgate.net Other pterosins have been investigated for different activities. For instance, several pterosin derivatives have been identified as inhibitors of enzymes relevant to Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netcdnsciencepub.com The inhibitory mechanism for these enzymes by various pterosins was determined to be of a mixed or noncompetitive type, indicating that the compounds can bind to sites other than the enzyme's active site. researchgate.net It is plausible that the cytotoxicity of (2R,3R)-Pterosin L is mediated by similar mechanisms, such as enzyme inhibition or DNA interaction, but further research is required for confirmation.

Biosynthetic Pathways of 10r,11r Pterosin L

Precursor Identification and Isotopic Labeling Studies

The biosynthesis of all terpenes, including (10R,11R)-Pterosin L, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In fungi, these precursors are typically synthesized through the mevalonate (B85504) pathway. nih.gov The C15 backbone of sesquiterpenoids like pterosins is formed from farnesyl pyrophosphate (FPP), which is generated by the condensation of two molecules of IPP with one molecule of DMAPP. nih.govsemanticscholar.org

Isotopic labeling is a powerful technique for elucidating biosynthetic pathways and has been instrumental in understanding terpene biosynthesis. beilstein-journals.orgnih.govnih.gov By feeding organisms with precursors labeled with stable isotopes such as ¹³C or ²H, the incorporation of these labels into the final product can be traced, revealing the origin of its carbon skeleton and the mechanisms of its formation. beilstein-journals.orgnih.gov For instance, feeding experiments with ¹³C-labeled acetates have been used to demonstrate the polyketide synthase (PKS) origin of other natural products, a methodology that can be applied to study pterosin biosynthesis. rsc.org While specific isotopic labeling studies exclusively for this compound are not extensively detailed in the provided results, the general principles of terpene biosynthesis and the use of labeled precursors are well-established. beilstein-journals.orgnih.gov

Enzymatic Transformations in the Pterosin L Pathway

The formation of the diverse array of sesquiterpenoid skeletons from the linear precursor FPP is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. nih.govsemanticscholar.org These enzymes catalyze the initial cyclization of FPP to form various cyclic carbocation intermediates. nih.govsemanticscholar.org Subsequent rearrangements, cyclizations, and quenching of these carbocations lead to the vast structural diversity of sesquiterpenoids. nih.gov

The protoilludane-type sesquiterpenoids, which possess a 4/6/5 ring-fused system, are considered precursors to many other sesquiterpenoids of fungal origin, including pterosins. nih.gov The biosynthesis is thought to proceed through the cyclization of FPP, followed by rearrangements and modifications to form the characteristic indanone skeleton of pterosins. While a specific sesquiterpene cyclase for this compound has not been explicitly identified in the search results, the general pathway involves such an enzyme to form the core structure, which is then further modified by other enzymes like cytochrome P450 monooxygenases to introduce hydroxyl groups and other functionalities. beilstein-journals.org

Gene Cluster Identification and Functional Characterization for Pterosin L Biosynthesis

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are often located together in the genome in a contiguous unit known as a biosynthetic gene cluster (BGC). frontiersin.orgplos.org A typical BGC may include genes encoding the core biosynthetic enzyme (like a terpene synthase or polyketide synthase), tailoring enzymes (such as P450s and transferases), transporters, and regulatory factors. frontiersin.orgplos.org

The identification of BGCs is a key step in understanding and engineering the biosynthesis of natural products. frontiersin.orgnih.gov Genome mining approaches, facilitated by the increasing availability of fungal genome sequences, are powerful tools for discovering novel BGCs. plos.orgbeilstein-journals.org By analyzing the genome of a pterosin-producing fungus, one could identify putative terpene synthase genes and surrounding genes that may constitute the pterosin BGC. Heterologous expression of the identified gene cluster in a suitable host organism, such as Aspergillus oryzae, can then be used to confirm its function and identify the produced compounds. beilstein-journals.orgresearchgate.net While a specific BGC for this compound has not been detailed, the search results describe the successful identification and functional characterization of BGCs for other fungal terpenes, demonstrating the feasibility of this approach. rsc.orgbeilstein-journals.orgresearchgate.net

Comparative Biosynthesis of Pterosin Stereoisomers

Pterosins possess two chiral centers at the C-2 and C-3 positions, leading to the existence of different stereoisomers. mdpi.com For example, both (2S,3S) and (2R,3R) configurations are found in nature. The stereochemistry of the final product is determined by the specific enzymes involved in the biosynthetic pathway, particularly the sesquiterpene cyclase and subsequent tailoring enzymes.

The synthesis of different pterosin stereoisomers, such as pterosin C, has been achieved chemically, often resulting in racemic mixtures of cis and trans isomers that can be separated. cdnsciencepub.com In biological systems, the stereoselectivity is tightly controlled by the enzymes. It is plausible that different species or even different strains of the same species produce different ratios of pterosin stereoisomers due to variations in their biosynthetic enzymes. The comparative analysis of BGCs from organisms producing different pterosin stereoisomers could reveal the genetic basis for this stereochemical diversity.

Regulatory Mechanisms of Pterosin L Production in Fungi

The production of secondary metabolites in fungi, including pterosins, is tightly regulated by a variety of factors. These regulatory mechanisms ensure that the compounds are produced at the appropriate time and in response to specific environmental or developmental cues. The regulation of terpene biosynthesis in fungi occurs at multiple levels, including the regulation of the precursor mevalonate pathway, the transcriptional regulation of biosynthetic genes, and the availability of necessary cofactors. nih.gov

The expression of genes within a BGC is often controlled by specific transcription factors, which may themselves be encoded within the cluster. nih.gov Environmental factors such as the composition of the growth medium (e.g., carbon and nitrogen sources), pH, temperature, and aeration can significantly influence the expression of these regulatory and biosynthetic genes, thereby affecting the production of the final metabolite. nih.gov For instance, the production of the red pigment cristazarin by a lichen-forming fungus was found to be induced by fructose (B13574) in the growth medium, a finding that facilitated the identification of its BGC through transcriptome analysis. plos.org Similar strategies could be employed to study the regulation of this compound production and to optimize its yield in fungal cultures.

Total Synthesis and Asymmetric Synthesis Strategies for 10r,11r Pterosin L

Retrosynthetic Analysis of the Pterosin L Carbon Skeleton

The core structure of Pterosin L is a 6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1-indanone. A logical retrosynthetic analysis begins by disconnecting the functional groups to simplify the target molecule to its fundamental carbon skeleton. The numbering of the pterosin skeleton follows a specific convention, where the stereocenters of interest in Pterosin L are at positions C10 and C11. In standard chemical nomenclature for indanones, these correspond to C2 and C3, respectively. Thus, the target molecule is systematically named (2R,3R)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one.

The primary disconnection strategy for the pterosin family involves the indanone core. A foundational approach, pioneered by McMorris and colleagues, utilizes a Friedel-Crafts acylation strategy. cdnsciencepub.com

Key Retrosynthetic Disconnections:

Reduction of the Indanone: The final indanone can be obtained from a 1,3-indandione (B147059) precursor. The reduction of the C3-keto group and the exocyclic hydroxymethyl group in the precursor sets the stage for the final stereochemistry.

Functional Group Introduction: The hydroxymethyl group at C2 (C10) can be introduced by electrophilic hydroxymethylation of a 1,3-indandione enolate.

Friedel-Crafts Cyclization: The 1,3-indandione ring itself is efficiently formed via an intramolecular Friedel-Crafts bisacylation. This disconnection breaks the two acyl-aryl bonds, leading back to a substituted phenethyl precursor and a suitable dicarboxylic acid chloride, such as methylmalonyl chloride. cdnsciencepub.comcdnsciencepub.com

Aryl Precursor Synthesis: The required starting material, 2-(2,6-dimethyl-4-(2-hydroxyethyl)phenyl)ethane scaffold, can be built from simpler aromatic compounds like 1,3-xylene through standard aromatic substitution and side-chain elaboration reactions.

This retrosynthetic pathway is summarized in the scheme below:

Target: (10R,11R)-Pterosin L

Precursor 1: A protected diol-indanone (via reduction)

Precursor 2: A 2-hydroxymethyl-1,3-indandione (via functionalization)

Precursor 3: A 5-(2-methoxyethyl)-2,4,7-trimethyl-1,3-indandione (via Friedel-Crafts bisacylation) cdnsciencepub.com

Starting Materials: 2-(4-(2-methoxyethyl)-2,6-dimethylphenyl)ethane and methylmalonyl chloride cdnsciencepub.com

This approach is versatile and has been used to prepare numerous pterosin analogues. cdnsciencepub.com

Key Stereoselective Transformations in Asymmetric Pterosin L Synthesis

The primary challenge in synthesizing this compound is the diastereoselective and enantioselective installation of the two stereocenters at C2 and C3 (C10 and C11).

The synthesis reported by McMorris et al. provides a foundational, albeit non-stereoselective, route to Pterosin L. cdnsciencepub.com In this pathway, hydroxymethylation of the key 1,3-indandione intermediate (Compound 4 in their work) followed by reduction with zinc and acetic acid in the presence of acetic anhydride (B1165640) yields a mixture of diastereomeric triacetates. The major product, (±)-pterosin L triacetate, and the minor product, (±)-isopterosin L triacetate, were formed in a 4:1 ratio. Subsequent acid hydrolysis yielded racemic pterosin L and its C3 epimer, epi-pterosin L. whiterose.ac.uk This outcome underscores the difficulty in controlling the stereochemistry at both centers simultaneously through this reduction method.

To achieve a truly asymmetric synthesis, modern stereoselective methods must be employed for each stereocenter.

Controlling the C2 (C10) Stereocenter: The C2 position, a quaternary stereocenter, can be established using chiral auxiliary-based methods. A highly relevant example is the synthesis of (2R)-Pterosin B by Dexter et al. researchgate.net They utilized a (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone derivative of the indanone precursor. Deprotonation with LDA followed by methylation occurred stereoselectively to install the C2-methyl group with the desired (R)-configuration. researchgate.net A similar strategy could be adapted for Pterosin L by using a hydroxymethylating agent instead of an alkylating agent on the chiral hydrazone.

Controlling the C3 (C11) Stereocenter: The C3 stereocenter is formed during the reduction of the C3-carbonyl group of the indandione precursor. A simple chemical reduction as in the McMorris synthesis gives poor diastereoselectivity. cdnsciencepub.com Diastereoselective reduction of the C3-ketone could be influenced by the adjacent bulky C2-substituent. Alternatively, substrate-controlled reductions using sterically demanding hydride reagents could favor the formation of one diastereomer over the other. The (2R,3R) configuration corresponds to a trans relationship between the C2-hydroxymethyl group and the C3-hydroxyl group. The isolation of natural (2R,3R)-Pterosin L provides a definitive stereochemical benchmark, with a reported optical rotation of [α]D +19.5 (c = 1.1, MeOH). nih.gov

Catalytic Approaches for Enantioselective Pterosin L Construction

While chiral auxiliaries are effective, catalytic enantioselective methods are often preferred for their efficiency and atom economy. The construction of the chiral indanone core of Pterosin L is amenable to several modern catalytic strategies. rsc.org

Catalytic Asymmetric Cyclizations: The indanone framework can be constructed enantioselectively using transition metal catalysis. For instance, palladium-catalyzed asymmetric reductive-Heck reactions have been developed to synthesize chiral 3-substituted indanones with high enantioselectivity using chiral phosphine (B1218219) ligands like (R)-3,5-XylMeOBIPHEP. acs.org Rhodium-catalyzed asymmetric intramolecular hydroacylation of 2-vinyl benzaldehydes is another powerful method for accessing chiral 3-substituted indanones. acs.org These methods could potentially establish the C3 stereocenter early in the synthesis, although subsequent functionalization at the C2 position would be required.

Catalytic Asymmetric Alkylation/Functionalization: A more direct approach would involve the catalytic asymmetric functionalization of a prochiral indanone precursor. The development of catalytic systems for the α-functionalization of ketones is an active area of research. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts or cinchona alkaloid-derived catalysts could be employed for the enantioselective hydroxymethylation of the 1,3-indandione intermediate, which would establish the C10 (C2) stereocenter. researchgate.net

Catalytic Asymmetric Reduction: To control the C11 (C3) stereocenter, the catalytic asymmetric reduction of the C3-ketone is a viable strategy. Numerous catalysts based on ruthenium, rhodium, or iridium with chiral ligands are known to reduce ketones to alcohols with high enantioselectivity. In the context of Pterosin L, this would be a diastereoselective reduction where the catalyst must override or work in concert with the directing influence of the existing C2 stereocenter to produce the desired (3R)-hydroxyl group.

Although no catalytic enantioselective total synthesis of this compound has been published to date, the extensive toolkit of asymmetric catalysis offers multiple promising avenues for future synthetic endeavors.

Synthetic Route Efficiency and Atom Economy Considerations

The foundational McMorris synthesis, while groundbreaking, has notable drawbacks in efficiency when targeting a single stereoisomer. cdnsciencepub.com

Step Count: The route from commercially available materials is multi-stepped.

Yield: The key reduction step that forms the Pterosin L core produces a 4:1 mixture of diastereomers, meaning a significant portion of the material is converted to the undesired isomer. whiterose.ac.uk This necessitates a chromatographic separation, which reduces the effective yield of (±)-Pterosin L.

Resolution: As the synthesis is racemic, a final resolution step (e.g., via formation of diastereomeric esters with a chiral acid) would be required to obtain the enantiopure this compound, further halving the maximum possible yield.

Modern synthetic strategies aim to improve upon this. For example, the concise synthesis of (2R)-Pterosin B was achieved in just 7 steps from 2-bromo-1,3-xylene with high stereoselectivity, avoiding a late-stage resolution. researchgate.net Applying such principles to Pterosin L would significantly enhance efficiency.

The principles of atom economy, which favor reactions where most atoms of the reactants are incorporated into the final product, are best served by catalytic approaches. Catalytic hydrogenations or cyclizations are inherently more atom-economical than routes that use stoichiometric chiral auxiliaries (which must be attached and later removed) or protecting groups.

| Efficiency Metric | McMorris Racemic Synthesis (1984) cdnsciencepub.com | Hypothetical Asymmetric Catalytic Route |

| Stereocontrol | Low (Diastereomeric mixture, Racemic) | High (Enantio- and Diastereoselective) |

| Key Step Yield | Moderate, but requires separation of isomers | Potentially High for a single isomer |

| Resolution Step | Required (lowers overall yield) | Not required |

| Atom Economy | Moderate (use of protecting groups and stoichiometric reagents) | High (use of catalytic reagents) |

Comparison of Diverse Synthetic Methodologies for this compound

To date, the primary reported synthetic effort towards Pterosin L is the racemic synthesis by McMorris et al. cdnsciencepub.com However, by comparing this to modern asymmetric syntheses of related indanones like Pterosin B, a clear picture of the evolution of synthetic strategy emerges.

| Methodology | McMorris Synthesis (Racemic Pterosin L) cdnsciencepub.com | Dexter et al. Synthesis ((2R)-Pterosin B) researchgate.net | Potential Catalytic Approach (Hypothetical) |

| Core Formation | Friedel-Crafts bisacylation of a phenethyl ether. | Friedel-Crafts acylation of 2-bromo-1,3-xylene. | Catalytic asymmetric cyclization (e.g., Reductive-Heck). acs.org |

| C10 (C2) Stereocenter | Not controlled (introduced via achiral hydroxymethylation). | Controlled via SAMP chiral auxiliary. | Controlled via catalytic asymmetric functionalization. |

| C11 (C3) Stereocenter | Poorly controlled (non-selective reduction). | Not applicable (Pterosin B lacks this center). | Controlled via catalytic asymmetric reduction. |

| Key Advantages | Versatile for many pterosin analogues; foundational. | High enantioselectivity; concise (7 steps). | High atom economy; potentially fewer steps; avoids auxiliaries. |

| Key Disadvantages | Low stereoselectivity; requires isomer separation and resolution. | Developed for a simpler analogue; requires stoichiometric auxiliary. | Substrate-specific catalyst development may be required. |

| Overall Efficiency | Low for a single enantiomer. | High. | Potentially very high. |

Structure Activity Relationship Sar Studies of 10r,11r Pterosin L and Its Analogues

Design and Synthesis of Pterosin L Derivatives and Stereoisomers

The generation of a diverse library of (10R,11R)-Pterosin L derivatives and their stereoisomers is fundamental to conducting comprehensive SAR studies. The synthetic strategies employed are designed to allow for systematic modifications of the pterosin scaffold.

A common approach to synthesizing pterosin analogues involves the construction of the core indanone ring system, followed by the introduction or modification of various substituents. For instance, a practical synthesis of pterosin A, a related compound, has been achieved from commercially available 2-bromo-1,3-dimethyl-benzene in a multi-step process. This synthesis utilized a Suzuki–Miyaura coupling reaction to introduce a vinyl group, which was subsequently elaborated to the final product. Similar strategies can be adapted for the synthesis of this compound and its derivatives.

The synthesis of pterosin C and other pterosins has been developed, providing a versatile route to these sesquiterpenoid indanones. ajol.info The preparation of derivatives can be achieved through chemical synthesis methods known in the art, allowing for the insertion or deletion of chemical groups. googleapis.com For example, glycosylated derivatives of pterosins, known as pterosides, can be synthesized to explore the effects of sugar moieties on bioactivity.

The stereoselective synthesis of pterosin stereoisomers is particularly important for understanding the role of chirality in biological activity. Methods for the stereoselective synthesis of various pterosins have been reported, which are crucial for obtaining specific enantiomers and diastereomers of this compound for biological testing.

Impact of Functional Group Modifications on Biological Effects (in vitro/preclinical)

The biological activity of pterosin analogues is significantly influenced by the nature and position of functional groups on the indanone core and its side chains. In vitro and preclinical studies have provided valuable insights into these relationships.

A study investigating the inhibitory effects of various pterosin derivatives against enzymes implicated in Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), revealed important SAR trends. nih.gov For instance, the presence of a hydroxymethyl group at the C-2 position of the indanone ring was found to decrease inhibitory activity against these enzymes. nih.gov Conversely, the addition of a 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group, as seen in pteroside (B12776905) derivatives, significantly increased the inhibitory activities. nih.gov

The cytotoxic activity of pterosin derivatives against various cancer cell lines has also been a major focus of SAR studies. For example, dehydropterosin B, a derivative of pterosin, has shown potent cytotoxicity against human pancreatic cancer (PANC-1) and small-cell lung cancer (NCI-H446) cell lines, with IC50 values in the low micromolar range. thieme-connect.com The table below summarizes the cytotoxic activities of selected pterosin derivatives.

Table 1: Cytotoxic Activity of Pterosin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Dehydropterosin B | PANC-1 | 4.27-14.63 thieme-connect.com |

| Dehydropterosin B | NCI-H446 | 4.27-14.63 thieme-connect.com |

| Pterosin derivative 1 | HCT-116 | 22.4 researchgate.net |

| Pterosin derivative 2 | HCT-116 | 15.8 researchgate.net |

| Pterosin derivative 3 | PANC-1 | 14.63 researchgate.net |

| Pterosin derivative 3 | NCI-H446 | 5.19 researchgate.net |

Furthermore, studies on the antidiabetic properties of pterosins have highlighted the importance of the hydroxylated indanone core. Glycosylated derivatives like Pteroside A were found to lack the glucose uptake-enhancing effects observed with their aglycone counterparts, suggesting that the sugar moiety can abolish this specific biological activity.

Role of the Stereochemistry at C-10 and C-11 on Activity Profiles

The stereochemistry at the C-10 and C-11 positions of the pterosin side chain plays a critical role in determining the biological activity profile of these compounds. The spatial arrangement of substituents at these chiral centers can significantly influence how the molecule interacts with its biological target.

While specific SAR studies focusing exclusively on the C-10 and C-11 stereoisomers of this compound are limited in the public domain, broader studies on pterosin derivatives provide strong evidence for the importance of stereochemistry. For instance, the cytotoxic activity of pterosin derivatives has been shown to be dependent on their stereochemical configuration. A study on pterosin C derivatives revealed that the conformation of the hydroxyl group at the 3-position is pseudoaxial, regardless of the configuration at the 2-position, which in turn influences their biological activity. researchgate.net

The isolation and characterization of different stereoisomers of pterosins, such as (2R)-pterosin P and its enantiomer, have allowed for comparative biological evaluations. thieme-connect.com These studies have shown that different enantiomers can exhibit varying levels of cytotoxicity, underscoring the importance of stereochemistry in the design of active pterosin-based compounds.

A recent review highlighted the cytotoxic activity of 13-hydroxy-2(R),3(R)-pterosin L, a derivative of the target compound, against various human cancer cell lines, including the neuroblastoma cell line SH-SY5Y, gastric cancer cell line SGC-7901, and colon cancer cell lines HCT-116 and Lovo, with IC50 values of 15.8 µM. semanticscholar.orgmdpi.com This finding further emphasizes the therapeutic potential of specific stereoisomers of Pterosin L derivatives.

Computational Modeling for Ligand-Receptor Interactions of Pterosin L Analogues

Computational modeling has emerged as a powerful tool to complement experimental SAR studies by providing insights into the molecular interactions between pterosin analogues and their biological targets. Techniques such as molecular docking and molecular dynamics simulations can predict binding modes and affinities, helping to rationalize observed biological activities and guide the design of new derivatives.

Molecular docking studies have been employed to understand the binding of pterosin derivatives to the active sites of enzymes like BACE1, AChE, and BChE. nih.gov These studies have helped to elucidate the specific amino acid residues involved in the interaction and to explain the observed differences in inhibitory potency among various analogues. For example, docking simulations revealed how the presence or absence of certain functional groups influences the binding orientation and energy of the pterosin ligand within the enzyme's active site. nih.gov

In a study on the hypolipidemic effects of pterosin sesquiterpenoids, molecular dynamics simulations were used to investigate the interaction of a potent pterosin derivative with liver X receptors (LXRs). The simulations suggested that the compound activates LXRs through hydrogen bonding with specific residues, providing a molecular basis for its observed triglyceride-lowering activity.

While specific computational studies on this compound are not widely reported, the application of these methods to the broader pterosin class demonstrates their utility in understanding the molecular basis of their bioactivity and in developing SAR hypotheses.

Development of SAR Hypotheses for Pterosin L Bioactivity

Based on the collective findings from synthetic, in vitro, and computational studies, several SAR hypotheses for the bioactivity of this compound and its analogues can be formulated. These hypotheses provide a framework for the rational design of future derivatives with enhanced potency and selectivity.

Hypothesis 1: The Indanone Core is a Key Pharmacophore. The indanone ring system is a crucial structural feature for the biological activity of pterosins. Modifications to this core, such as the introduction of substituents or alterations to the ring structure itself, can significantly impact activity.

Hypothesis 2: Functional Groups on the Aromatic Ring Modulate Potency and Selectivity. The type and position of substituents on the aromatic part of the indanone ring influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For example, the number and location of methyl groups can alter the lipophilicity and binding affinity.

Hypothesis 3: The Nature of the C-6 Side Chain is a Major Determinant of Bioactivity. The length, flexibility, and functionalization of the side chain at the C-6 position are critical for activity. The presence of hydroxyl or other polar groups can influence solubility and hydrogen bonding interactions with target proteins.

Hypothesis 4: Stereochemistry at C-10 and C-11 is Crucial for Target Recognition. The specific stereochemical configuration at the C-10 and C-11 positions dictates the three-dimensional shape of the side chain, which is essential for precise binding to the active site of a biological target. Enantiomers and diastereomers can exhibit significantly different biological activities. For instance, the (10R,11R) configuration may be optimal for a particular target, while other stereoisomers may be less active or interact with different targets.

Hypothesis 5: Glycosylation Can Modulate Bioavailability and Target Specificity. The addition of a sugar moiety to the pterosin scaffold, forming a pteroside, can alter the pharmacokinetic properties of the compound, such as its solubility and membrane permeability. This can also influence its interaction with specific transporters or enzymes, potentially leading to a different biological profile compared to the aglycone. For example, glycosylation has been shown to abolish the antidiabetic activity of some pterosins.

These hypotheses provide a solid foundation for the future design and development of this compound analogues as potential therapeutic agents. Further detailed SAR studies, including the synthesis and biological evaluation of a wider range of derivatives and stereoisomers, coupled with advanced computational modeling, will be essential to refine these hypotheses and unlock the full therapeutic potential of this fascinating class of natural products.

Preclinical Biological Activities of 10r,11r Pterosin L: in Vitro and in Vivo Non Human Investigations

Cellular Target Identification and Pathway Modulation

A comprehensive review of published scientific literature did not yield specific data regarding the cellular targets or pathway modulation activities of (10R,11R)-Pterosin L.

Enzymatic Inhibition and Activation Studies

No specific studies detailing the enzymatic inhibition or activation by this compound were identified in the searched scientific literature.

Molecular Mechanism of Action in Specific Biological Systems (e.g., anti-inflammatory pathways, antioxidant responses)

Specific molecular mechanisms of action for this compound in biological systems, such as anti-inflammatory or antioxidant pathways, have not been detailed in the available scientific literature. While pterosins as a class have been investigated for various biological activities, including anti-inflammatory and antimicrobial effects, specific data for the this compound isomer is lacking. mdpi.com Notably, one study indicated that pterosins were inactive in antioxidant assays but played a role in cytotoxicity.

Cellular Bioassays and Phenotypic Screening in Disease Models (e.g., cancer cell lines, pathogen inhibition)

Limited in vitro bioassay data is available for Pterosin L. Early toxicological studies on constituents from the bracken fern (Pteridium aquilinum) identified Pterosin L as having cytotoxic properties. Specifically, it demonstrated activity against HeLa (human cervical cancer) cells with a reported IC50 value of 180. cabidigitallibrary.org The units for this IC50 value were not specified in the citing document but are typically in µg/mL or µM for such assays.

Further research on a related compound, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, which is a glycoside of pterosin L isolated from Pteris ensiformis, showed selective cytotoxicity against HL-60 (human leukemia) cells with an IC50 value of 3.7 μg/mL. The activity of this glycoside suggests that the pterosin L scaffold is a key contributor to the observed cytotoxic effects.

Table 1: Cytotoxicity Data for Pterosin L and a Related Glycoside

| Compound | Cell Line | Biological Activity | IC50 Value | Source |

|---|---|---|---|---|

| Pterosin L | HeLa | Cytotoxicity | 180 (units not specified) | cabidigitallibrary.org |

Additionally, an in silico analysis predicted that this compound would have low Caco-2 permeability, suggesting potentially limited absorption in intestinal models.

In Vivo Efficacy Studies in Animal Models (e.g., rodent models of inflammation, infection, or disease)

A review of scientific literature found no published in vivo efficacy studies for this compound in any animal models of disease or inflammation.

Synergistic and Antagonistic Effects with Other Biologically Active Compounds

No research data detailing the synergistic or antagonistic effects of this compound with other biologically active compounds could be identified.

Impact on Cellular Signaling Cascades and Gene Expression Profiles

There is no specific information available in the scientific literature regarding the impact of this compound on cellular signaling cascades or gene expression profiles.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2R,3R-pterosin L 3-O-β-D-glucopyranoside |

| Apigenin |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 10r,11r Pterosin L

Absorption, Distribution, Metabolism (non-toxicological), and Excretion (ADME) in Preclinical Models

The ADME profile of a compound dictates its concentration and duration of action in the body. While comprehensive in vivo ADME studies for (10R,11R)-Pterosin L are not extensively documented, predictions from computational models and data from related compounds provide a preliminary understanding.

An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study has been conducted on a series of compounds, including this compound. This computational analysis predicted that this compound would have low Caco-2 permeability, suggesting potentially limited oral absorption. The Caco-2 permeability model is a widely used in vitro method to estimate intestinal drug absorption. Despite the prediction of low permeability, the same study also identified this compound as possessing "drug-relevant properties," indicating that other physicochemical characteristics are favorable for a potential therapeutic agent.

Studies on related compounds offer further, albeit indirect, insights. For instance, research on ptaquiloside (B1252988), a precursor to some pterosins, in cattle indicated that oral administration did not lead to detectable levels of the parent compound in bodily fluids, suggesting poor oral bioavailability likely due to degradation in the rumen. plos.org However, its metabolite, Pterosin B, was detected in both plasma and urine, indicating that metabolites of pterosin-related compounds can be absorbed and distributed systemically. plos.org

In a study comparing the oral bioavailability of resveratrol (B1683913) and its methylated analog, pterostilbene (B91288), in rats, pterostilbene showed a significantly higher bioavailability (approximately 80% compared to 20% for resveratrol). nih.gov This suggests that structural modifications, such as methylation, can substantially enhance the absorption of polyphenol-like compounds, a consideration that may be relevant for the future development of pterosin-based therapeutics.

Regarding excretion, a study on (2S)-pterosin A in rats revealed that a significant portion of the compound is excreted as metabolites in the urine. researchgate.net This points to the kidney as a primary route of elimination for pterosin metabolites.

Enzymatic Biotransformations and Metabolite Identification in Mammalian Systems (non-human)

The biotransformation of a drug candidate is a key determinant of its efficacy and clearance. While specific studies on the enzymatic biotransformation of this compound are not available, research on the closely related (2S)-pterosin A in rats provides a detailed look into the metabolic pathways that pterosins may undergo in mammalian systems. researchgate.net

In this study, (2S)-pterosin A was administered orally to rats, and urine was collected to identify metabolites. researchgate.net A total of 19 metabolites were identified, indicating extensive biotransformation. researchgate.net The metabolic transformations were categorized into Phase I and Phase II reactions.

Phase I Metabolism:

Phase I reactions for (2S)-pterosin A primarily involved oxidations at various positions on the molecule. researchgate.neteuropa.eu These oxidative reactions were observed at the C-3, C-10, C-12, and C-13 positions of the pterosin structure. researchgate.neteuropa.eu Additionally, oxidation of the alcohol groups at C-10 and C-14 to form carboxylic acids was also a notable transformation. researchgate.net Subsequent reactions included decarboxylation at C-10 or C-14 and lactonization involving the C-12 and C-14 positions. researchgate.neteuropa.eu

Phase II Metabolism:

The primary Phase II metabolic pathway identified for (2S)-pterosin A and its Phase I metabolites was glucuronidation. researchgate.neteuropa.eu Glucuronide conjugates of the parent compound and its oxidized metabolites were detected in the rat urine. researchgate.neteuropa.eu The major metabolites identified were (2S)-14-O-glucuronylpterosin A, (2S)-2-hydroxymethylpterosin E, and (±)-pterosin B. researchgate.neteuropa.eu The identification of these major metabolites suggests that glucuronidation is a significant pathway for the detoxification and excretion of pterosins.

The enzymes responsible for these transformations are likely part of the cytochrome P450 (CYP) family, which are major enzymes in drug metabolism, although the specific isoforms have not been identified for pterosins. mdpi.com

| Metabolite ID | Metabolic Transformation | Metabolite Name (if specified) |

|---|---|---|

| M9 | Phase II Glucuronidation | (2S)-14-O-glucuronylpterosin A |

| M14 | Phase I Oxidation | (2S)-2-hydroxymethylpterosin E |

| M19 | Phase I Metabolism | (±)-pterosin B |

| Multiple | Phase I Oxidation | Oxidation at C-3, C-10, C-12, C-13 |

| Multiple | Phase I Oxidation and Decarboxylation | Oxidation of alcoholic OH at C-10 and C-14 to carboxylic acid, followed by decarboxylation |

| Multiple | Phase I Lactonization | Lactonization at C-12/C-14 or C-14/C-12 |

Ex Vivo Tissue Distribution and Bioavailability in Animal Models

Understanding the distribution of a compound to various tissues is crucial for assessing its potential efficacy and identifying potential sites of accumulation. Currently, there are no specific studies detailing the ex vivo tissue distribution or bioavailability of this compound.

However, general methodologies for assessing tissue distribution, such as whole-body autoradiography, have been used to study the distribution of other compounds like cholesterol in rats. nih.gov This technique could be applied in future preclinical studies of radiolabeled this compound to visualize and quantify its presence in different organs and tissues.

Studies on other natural products provide some context for what might be expected. For example, a study on solid lipid nanoparticles showed significant accumulation in the liver of mice following intraperitoneal administration, as confirmed by ex vivo analysis of isolated organs. nih.gov Given that the liver is a primary site of metabolism for many xenobiotics, it is plausible that this compound or its metabolites would also show significant distribution to the liver. mdpi.com

The bioavailability of pterosins remains an area requiring further investigation. As mentioned previously, a study on a related compound, pterostilbene, demonstrated that methylation could significantly enhance oral bioavailability in rats to approximately 80%. nih.gov This highlights a potential strategy for improving the pharmacokinetic profile of pterosins. In contrast, the study on ptaquiloside in cattle suggested poor oral bioavailability, with the detection of the metabolite Pterosin B in plasma indicating that at least some related compounds can enter systemic circulation after oral administration. plos.org

Target Engagement Studies in Preclinical Models

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. While direct target engagement studies for this compound are not yet published, research on other pterosin compounds has started to illuminate potential biological targets and pathways.

AMP-Activated Protein Kinase (AMPK) Activation: Studies on Pterosin A have demonstrated its ability to activate AMP-activated protein kinase (AMPK). nih.govmdpi.comnih.gov AMPK is a key regulator of cellular energy homeostasis and its activation has therapeutic implications for metabolic diseases like diabetes. In diabetic mouse models, oral administration of Pterosin A led to the phosphorylation of AMPK in muscle tissue. nih.govnih.gov In vitro studies using cultured human muscle cells also showed that Pterosin A enhanced glucose uptake and AMPK phosphorylation. nih.govnih.gov

Protein Kinase A (PKA) Activation: Research on Pterosin D has identified Protein Kinase A (PKA) as a direct target. researchgate.net PKA is a crucial enzyme in the cAMP signaling pathway, which is involved in various cellular processes, including memory and cognition. The study showed that C3-hydroxylated pterosins, including Pterosin D, directly activated PKA in neuronal cells. researchgate.net In silico modeling suggested that these pterosins fit into the cAMP-binding domain of PKA. researchgate.net

Inhibition of the Klf5/Parp14 Pathway: Pterosin B has been investigated for its neuroprotective effects and was found to inhibit the Klf5/Parp14 pathway. researchgate.net This pathway is implicated in microglial polarization, and its inhibition by Pterosin B promoted a shift from the pro-inflammatory M1 to the anti-inflammatory M2 phenotype in microglia. researchgate.net

Activation of Liver X Receptors (LXRs): A study on pterosin sesquiterpenoids from Pteris cretica identified these compounds as hypolipidemic agents that act by activating Liver X Receptors (LXRα/β). nih.gov Molecular dynamics simulations suggested that these compounds bind to and activate LXRs, leading to a reduction in triglycerides. nih.gov

These findings suggest that pterosins as a class may interact with a range of important cellular signaling proteins. Future research should aim to determine if this compound shares any of these targets or possesses its own unique target engagement profile.

Pharmacodynamic Biomarker Identification and Validation (in preclinical models)

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is having the intended biological effect at its target. The identification and validation of such biomarkers are critical for guiding dose selection and assessing efficacy in preclinical and clinical studies. For this compound, specific PD biomarkers have not yet been established. However, based on the target engagement studies of related pterosins, several potential biomarkers can be proposed for future investigation.

Downstream Markers of AMPK Activation: Given that Pterosin A activates AMPK, downstream effectors of this pathway could serve as PD biomarkers. nih.govnih.gov For example, the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a direct substrate of AMPK, could be monitored in preclinical models. nih.gov An increase in phosphorylated ACC (p-ACC) in response to treatment with this compound would provide evidence of target engagement and pathway activation.

Markers of Neuroinflammation and Mitochondrial Function: Based on the neuroprotective effects of Pterosin B, biomarkers related to neuroinflammation and mitochondrial function could be relevant. researchgate.netresearchgate.net For instance, measuring the levels of pro-inflammatory and anti-inflammatory cytokines in the central nervous system or in circulation could indicate a shift in microglial polarization. Furthermore, biomarkers of mitochondrial integrity and function, such as mitochondrial membrane potential and levels of reactive oxygen species (ROS), could be assessed in preclinical models of neurodegenerative diseases. researchgate.net

Biomarkers of LXR Activation: If this compound is found to activate LXRs, the expression of LXR target genes could be used as PD biomarkers. These genes are involved in cholesterol efflux and lipid metabolism, and their upregulation would indicate LXR activation.

Methodological Advances in Pterosin L Research

Development of Analytical Methods for Pterosin L Quantification in Complex Matrices

The accurate quantification of (10R,11R)-Pterosin L and other related pterosin compounds in complex biological and environmental samples is crucial for understanding their distribution, metabolism, and bioactivity. Significant advancements in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled sensitive and specific detection of these sesquiterpenoids. nih.govresearchgate.netnih.gov

A key challenge in pterosin analysis is their potential for degradation and transformation during sample preparation. researchgate.net For instance, the related toxin ptaquiloside (B1252988) can hydrolyze to pterosin B under certain pH and temperature conditions. nih.govresearchgate.net To address this, methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach have been adapted. This method utilizes a citrate (B86180) buffer to maintain a stable pH of 5-5.5, which helps to prevent the decomposition of acid- and base-sensitive compounds like pterosins, ensuring higher recovery rates. nih.gov

LC-MS and its tandem version, LC-MS/MS, have become the methods of choice for quantifying pterosins in diverse and complex matrices such as plant extracts, soil, and groundwater. nih.govresearchgate.netresearchgate.net These techniques offer high sensitivity and selectivity, allowing for the detection of low concentrations of these natural toxins. nih.gov For example, a fast LC-MS method has been developed for the simultaneous quantification of ptaquiloside, ptesculentoside, caudatoside, and their corresponding pterosins (B, G, and A) in bracken fern extracts. researchgate.netnih.gov This method boasts a short chromatographic separation time of five minutes and low limits of detection, making it suitable for high-throughput screening. researchgate.netnih.gov

Researchers have successfully used LC-MS to identify this compound in plant extracts, such as from Ficus benjamina. ajol.info In such studies, a UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization source is often employed. The separation is typically achieved on a C18 analytical column using a gradient elution with solvents like water and acetonitrile, both containing a small percentage of formic acid to improve ionization. ajol.info The identification of compounds is then confirmed by comparing their mass spectra and retention times with known standards or databases like the Metlin metabolite database. ajol.info

The table below summarizes key parameters of a representative LC-MS method used for the analysis of pterosin compounds.

Table 1: Representative LC-MS Parameters for Pterosin Analysis

| Parameter | Specification |

|---|---|

| Chromatography System | Agilent Technologies 1290 Infinity UHPLC |

| Mass Spectrometer | 6540 UHD Q-TOF System |

| Analytical Column | Agilent Eclipse plus C18 (100 mm x 2.1 mm, 1.8 µm) |

| Column Temperature | 40°C |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| MS Detection Mode | Full scan (m/z 100-1700) |

| Data Analysis Software | Agilent Mass Hunter, Mass Profiler |

Data derived from a study on Ficus benjamina extracts. ajol.info

High-Throughput Screening Platforms for Pterosin L Activity Evaluation

High-throughput screening (HTS) platforms have become indispensable tools in the search for new bioactive compounds, including pterosins. These platforms allow for the rapid evaluation of large libraries of compounds against various biological targets. naturalproducts.net In the context of pterosin research, HTS can be employed to assess activities such as cytotoxicity, anti-inflammatory effects, and enzyme inhibition. mdpi.comeaspublisher.comtudublin.ie

For instance, in the evaluation of cytotoxic activity, HTS assays are used to test pterosin derivatives against a panel of cancer cell lines. mdpi.comresearchgate.net A common method is the MTT assay, which measures cell viability. In one study, various pterosin compounds were evaluated for their cytotoxicity toward cell lines such as Hep G2 (human liver cancer), A549 (human lung carcinoma), and HL-60 (human leukemia). mdpi.com Such screenings have revealed that certain pterosins exhibit selective activity against specific cancer cell types. mdpi.com

Bioactivity-guided fractionation is often coupled with HTS. This process involves separating a crude plant extract into fractions and testing each fraction for activity. The most active fractions are then further purified to isolate the individual compounds responsible for the observed biological effect. mdpi.com This approach was used to identify cytotoxic pterosins from the fern Pteris ensiformis. mdpi.com

The development of various compound libraries, including those dedicated to natural products, facilitates large-scale screening efforts. medchemexpress.cnchemfaces.com These libraries can be screened using automated systems to identify initial "hits" which can then be further investigated.

The table below provides an example of results from a cytotoxic activity screening of compounds isolated from Pteris ensiformis, highlighting the selective nature of pterosin bioactivity.

Table 2: Cytotoxic Activity (IC₅₀ in μg/mL) of Compounds from Pteris ensiformis

| Compound | HL 60 (Leukemia) | Hep G2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | Ca9-22 (Oral) |

|---|---|---|---|---|---|---|

| (2R,3R)-pterosin L 3-O-β-D-glucopyranoside | 3.7 | >50 | >50 | >50 | >50 | >50 |

| Pterosin B | 8.7 | >50 | >50 | >50 | >50 | >50 |

Data from a study evaluating cytotoxicity against various human cancer cell lines. mdpi.com

Advanced Imaging Techniques for Pterosin L Localization in Biological Systems

Understanding where a compound like this compound accumulates within a cell or tissue is crucial for elucidating its biological function and mechanism of action. Advanced imaging techniques have revolutionized the ability to visualize the subcellular localization of natural products, including sesquiterpenoids. numberanalytics.comoaepublish.comnih.gov

While direct imaging of this compound is not yet widely reported, the methodologies applied to similar sesquiterpenes provide a clear roadmap for future research. Techniques like confocal microscopy, often combined with fluorescent labeling, are powerful tools. biorxiv.org For example, translational and transcriptional reporters linked to fluorescent proteins can be used to visualize the localization of enzymes involved in the biosynthesis of sesquiterpene precursors. biorxiv.org This can pinpoint the specific cells and organelles, such as the cytosol, chloroplasts, or endoplasmic reticulum, where these compounds are synthesized. biorxiv.orgmdpi.com

In plants, sesquiterpenoids are often biosynthesized and stored in specialized structures like glandular trichomes or oil bodies. mdpi.comresearchgate.netnih.gov Histochemical staining, using reagents like NADI which stains for terpenes, can reveal the distribution of these compounds within plant tissues. mdpi.com Furthermore, immunolabelling techniques, which use antibodies raised against specific biosynthetic enzymes (e.g., germacrene A monooxygenase in sunflower), can precisely locate these enzymes within the cells of glandular trichomes, indicating the sites of sesquiterpene lactone biosynthesis. nih.gov

For more precise subcellular localization, super-resolution microscopy techniques such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy offer resolutions beyond the diffraction limit of conventional light microscopy. numberanalytics.com These methods could potentially be adapted to visualize the distribution of pterosin molecules, perhaps by conjugating them to fluorescent probes. Other advanced modalities like PET/CT and PET/MRI combine anatomical and functional imaging, which could be used to track the distribution of radiolabeled pterosin analogues in whole organisms. nih.govresearchgate.net

The table below outlines some advanced imaging techniques and their potential applications in studying the localization of this compound.

Table 3: Advanced Imaging Techniques and Their Application to Pterosin L Research

| Technique | Principle | Potential Application for Pterosin L |

|---|---|---|

| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, creating sharp optical sections. | Visualization of fluorescently-tagged biosynthetic enzymes or Pterosin L analogues in cells and tissues. biorxiv.org |

| Immunolabelling with Fluorescence Microscopy | Uses fluorescently-labeled antibodies to detect specific proteins (enzymes). | Pinpointing the location of key enzymes in the Pterosin L biosynthetic pathway within plant cells. nih.gov |

| Single-Molecule Localization Microscopy (SMLM) | Stochastically activates and localizes single fluorescent molecules to create a super-resolution image. | High-resolution mapping of Pterosin L distribution on or within cellular structures. numberanalytics.com |

| Positron Emission Tomography (PET) | Detects gamma rays emitted by a radionuclide tracer to visualize metabolic processes. | Tracking the biodistribution of a radiolabeled Pterosin L analogue in an organism. nih.govresearchgate.net |

Omics Technologies (Genomics, Proteomics, Metabolomics) Applied to Pterosin L Studies

Omics technologies provide a global view of the molecular landscape of a biological system and are powerful tools for investigating the biosynthesis, regulation, and mode of action of natural products like this compound.

Genomics focuses on the genetic makeup of an organism. In the context of Pterosin L, genomic studies of pterosin-producing plants, such as ferns from the Pteridaceae family, can lead to the identification of genes encoding the enzymes of the sesquiterpenoid biosynthetic pathway. researchgate.netmdpi.com By sequencing the genome or transcriptome of these plants, researchers can identify candidate genes for terpene synthases, cytochrome P450s, and other modifying enzymes involved in pterosin biosynthesis. mdpi.comresearchgate.net

Proteomics , the large-scale study of proteins, can be used to identify the proteins that are differentially expressed in response to Pterosin L treatment. This can provide insights into the compound's mechanism of action and cellular targets. For example, comparing the proteome of cancer cells before and after treatment with a cytotoxic pterosin could reveal proteins and pathways involved in the induced cell death.

Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. In Pterosin L research, metabolomics can be used in several ways. Firstly, it can be used for "metabolite profiling" of plant extracts to identify and quantify the full spectrum of pterosins and other related compounds present. researchgate.netmdpi.com This is often achieved using LC-MS or GC-MS based platforms. researchgate.netajol.info Secondly, metabolomics can be used to study the effects of Pterosin L on the metabolism of a target organism. By analyzing changes in the metabolome of cells or tissues upon exposure to Pterosin L, researchers can identify metabolic pathways that are perturbed, offering clues to its bioactivity.

The integration of these omics technologies provides a powerful, systems-biology approach to understanding the complete picture of Pterosin L, from its synthesis in plants to its effects on other biological systems.

Integration of Cheminformatics and Bioinformatics in Pterosin L Research

Cheminformatics and bioinformatics are computational disciplines that are increasingly integral to natural product research, including the study of this compound. pharmaphorum.comnih.govresearchgate.net

Cheminformatics applies computational methods to solve chemical problems. In Pterosin L research, this can involve:

Database Management: Creating and searching databases of natural products to identify known pterosins and their reported biological activities. naturalproducts.netmetabolomicsworkbench.org

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that relate the chemical structure of pterosin derivatives to their biological activity. pharmaphorum.comunimi.itnih.gov These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

Virtual Screening: Using computer models to screen large virtual libraries of compounds for their potential to interact with a specific biological target. naturalproducts.netnih.gov This can help prioritize which pterosin derivatives to synthesize and test in the lab.

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of pterosin compounds in silico. ajol.infohmdb.ca This helps in the early assessment of the drug-like potential of these molecules.

Bioinformatics involves the use of computational tools to analyze biological data, such as genomic and proteomic datasets. yale.edubates.edu In the study of Pterosin L, bioinformatics tools are essential for:

Gene Prediction and Annotation: Identifying genes in the genomes of pterosin-producing plants that are involved in the biosynthetic pathway. yale.edu

Sequence Alignment and Phylogenetic Analysis: Comparing the protein sequences of biosynthetic enzymes from different species to understand their evolutionary relationships.

Pathway Analysis: Analyzing proteomics and metabolomics data to identify the biological pathways that are affected by Pterosin L treatment.

The integration of cheminformatics and bioinformatics creates a powerful synergy. For example, bioinformatics can identify a potential protein target for Pterosin L, and cheminformatics can then be used to perform virtual screening of a pterosin library against a 3D model of that protein target. This integrated computational approach can significantly accelerate the pace of Pterosin L research, from the discovery of new derivatives to the elucidation of their mechanisms of action. nih.govf1000research.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2R,3R)-pterosin L 3-O-β-D-glucopyranoside |

| Pterosin A |

| Pterosin B |

| Pterosin G |

| Ptaquiloside |

| Ptesculentoside |

| Caudatoside |

Future Research Directions and Conceptual Applications of 10r,11r Pterosin L

Exploration of Undiscovered Biological Activities and Target Systems

The known biological activities of pterosins, such as anti-inflammatory, cytotoxic, and neuroprotective effects, provide a logical starting point for investigating (10R,11R)-Pterosin L. mdpi.comresearchgate.net Initial in silico studies have suggested its potential as an inhibitor of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE1). researchgate.netajol.info However, a comprehensive understanding of its biological action requires moving beyond computational models to broad-based experimental screening.

Future research should prioritize high-throughput screening of this compound against a diverse array of biological targets. This could include panels of kinases, proteases, and other enzymes implicated in various disease states. Given the structural similarities to other bioactive pterosins, it is conceivable that this compound may exhibit activity in therapeutic areas that have not yet been considered. For instance, some pterosins have shown potential in managing metabolic disorders, such as diabetes, by influencing glucose uptake and related signaling pathways. mdpi.comnih.gov Investigating the effect of this compound on glucose metabolism in relevant cell lines could unveil novel therapeutic applications.

Furthermore, exploring its impact on inflammatory pathways beyond those already studied for related compounds is warranted. This could involve examining its effects on the production of a wider range of cytokines and its interaction with key signaling molecules in inflammatory cascades. The potential for antimicrobial and antiviral activity also remains a largely unexplored frontier for this particular pterosin. mdpi.com

Rational Design of Next-Generation Pterosin L Analogues

The chemical scaffold of this compound provides an excellent foundation for the rational design of novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov By systematically modifying the functional groups on the indanone core and the side chain, it is possible to develop a structure-activity relationship (SAR) profile.

Key areas for modification could include:

The Hydroxymethyl Group: Esterification or etherification of the primary alcohol could modulate lipophilicity and cell permeability.

The Aromatic Ring: Altering the substitution pattern on the aromatic ring could influence target binding and metabolic stability.

The Indanone Carbonyl: Reduction or modification of the carbonyl group could impact the molecule's electronic properties and hydrogen bonding capacity.

The Chiral Centers: While preserving the (10R,11R) configuration is important for maintaining the core structure, exploring diastereomers could provide insights into the spatial requirements for biological activity.

Computational modeling and docking studies will be instrumental in guiding the synthetic efforts, allowing for the pre-selection of analogues with a higher probability of desired biological activity. nih.gov The goal would be to create a library of this compound derivatives that can be screened to identify compounds with superior therapeutic potential.

Potential as a Preclinical Tool for Biological Pathway Elucidation

Beyond its direct therapeutic potential, this compound and its future analogues could serve as valuable preclinical tools for dissecting complex biological pathways. A well-characterized small molecule with a specific mechanism of action can be used to perturb cellular systems and observe the downstream consequences, thereby illuminating the function of its target protein. medchemexpress.com For example, if this compound is confirmed as a potent and selective inhibitor of a particular enzyme, it could be used in cell-based assays to study the role of that enzyme in various physiological and pathological processes.

The development of a highly specific this compound-based inhibitor could aid in validating novel drug targets. For instance, if a specific pterosin analogue potently inhibits a previously uncharacterized kinase, and this inhibition leads to a desirable phenotypic outcome in a disease model, it would provide strong evidence for the therapeutic relevance of that kinase.

Applications in Chemical Biology and Probe Development

The core structure of this compound is amenable to modification for the development of chemical probes. mdpi.com By incorporating reporter tags such as fluorophores, biotin, or photo-affinity labels, it is possible to create tools for visualizing the subcellular localization of the compound's target, identifying its binding partners, and studying its engagement with the target in living cells. mdpi.comnih.gov

For example, a fluorescently labeled this compound analogue could be used in high-resolution microscopy to track the distribution of its target protein within different cellular compartments. An affinity-based probe could be used in pull-down assays coupled with mass spectrometry to identify the full spectrum of proteins that interact with the compound, providing a more comprehensive understanding of its mechanism of action. mdpi.com These chemical biology approaches are crucial for moving from a promising hit to a well-validated chemical probe that can be used to interrogate biological systems with high precision.

Biotechnological Approaches for Enhanced Pterosin L Production

The natural abundance of this compound in ferns is often low, which can be a significant bottleneck for research and development. mdpi.com Biotechnological methods offer a promising avenue for overcoming this limitation and ensuring a sustainable supply of the compound.

Several strategies can be envisioned:

In Vitro Plant Tissue Culture: The propagation of Pteris species through in vitro techniques, such as spore germination and callus culture, can provide a controlled and consistent source of plant material for extraction. researchgate.netresearchgate.netishs.org The production of secondary metabolites in these cultures can be further enhanced by optimizing culture conditions and applying elicitors. researchgate.net

Hairy Root Cultures: The induction of hairy roots using Agrobacterium rhizogenes is another effective strategy for producing secondary metabolites from plants. scielo.br Hairy root cultures are often characterized by rapid growth and high biosynthetic capacity, making them an attractive platform for producing pterosins. scielo.br

Endophytic Fungi: Endophytic fungi that reside within the tissues of Pteris ferns may also be capable of producing pterosins. ajol.info Isolating and culturing these fungi could provide a microbial source for this compound, which can be more readily scaled up using fermentation technologies.

Precision Fermentation: In the longer term, the elucidation of the biosynthetic pathway of pterosins could enable the transfer of the relevant genes into a microbial host, such as yeast or bacteria, for heterologous production. biooekonomie.de This synthetic biology approach, often referred to as precision fermentation, would allow for large-scale, cost-effective, and sustainable production of this compound and its analogues. onfoods.itbiooekonomie.de

These biotechnological approaches will be critical for unlocking the full research and therapeutic potential of this compound by providing a reliable and scalable source of this promising natural product.

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

Q. How can researchers avoid common pitfalls in interpreting structure-activity relationships (SAR) for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products